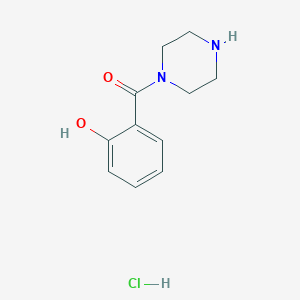

2-(piperazine-1-carbonyl)phenol hydrochloride

Übersicht

Beschreibung

2-(piperazine-1-carbonyl)phenol hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a piperazine ring attached to a phenol group through a carbonyl linkage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazine-1-carbonyl)phenol hydrochloride typically involves the reaction of piperazine with a phenol derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbonyl linkage between the piperazine and phenol groups . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound, meeting the demands of research and commercial applications .

Analyse Chemischer Reaktionen

Alkylation of Piperazine Amine Groups

The piperazine moiety undergoes selective alkylation at its secondary amines. In analogous systems (e.g., KTZ-1 synthesis ), alkylation proceeds via:

-

Reagents : Alkyl halides (e.g., 1-bromo-4-chlorobutane) or alkylating agents.

-

Conditions : Polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, NaH) at 80–145°C.

-

Example :

Regioselectivity : Electron-rich amines in piperazine are preferentially alkylated .

Coordination Chemistry with Metal Ions

Piperazine acts as a bidentate ligand via its amine lone pairs. Key findings include:

-

Metal Complexation : Forms stable complexes with Cd(II), Cu(II), and Ni(II) .

-

Structural Impact : Coordination induces planarity in the piperazine ring, enhancing stability (e.g., Cd-piperazine complexes ).

-

Conditions : Aqueous or methanolic solutions at ambient temperature.

Phenol Group Functionalization

The phenolic -OH undergoes typical electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Etherification | Alkyl halides, K₂CO₃, DMF, 80°C | Aryl alkyl ethers | |

| Sulfonation | H₂SO₄, SO₃ | Phenol sulfonate derivatives |

Amide Hydrolysis

The carbonyl group in the piperazine-1-carbonyl linkage is susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl/H₂O at reflux cleaves the amide bond, yielding piperazine and 2-hydroxybenzoic acid .

-

Basic Hydrolysis : NaOH/MeOH converts the amide to carboxylate, though steric hindrance may reduce efficiency .

Cross-Coupling Reactions

The aryl group participates in Pd-catalyzed couplings:

-

Buchwald–Hartwig Amination : Forms N-arylpiperazines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

-

Example :

N-Oxidation

Piperazine’s tertiary amine undergoes oxidation:

-

Reagents : m-CPBA or H₂O₂ in CHCl₃.

-

Product : Piperazine N-oxide, enhancing solubility and bioactivity .

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Wissenschaftliche Forschungsanwendungen

Chemistry

2-(Piperazine-1-carbonyl)phenol hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its role in enzyme inhibition and protein interactions:

- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism.

- Cellular Interactions: Studies indicate that it can modulate cellular signaling pathways by interacting with receptors, influencing processes like cell proliferation and apoptosis.

Medicine

Research into the therapeutic potential of this compound has revealed several promising applications:

- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.

- Antitumor Activity: The compound has demonstrated the ability to inhibit tumor cell proliferation, with effective concentrations (EC50) reported between 1-3 μM.

- Psychopharmacological Applications: Its derivatives have been explored for use as antidepressants and anxiolytics, showing significant serotonin reuptake inhibition .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in pharmaceutical manufacturing.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |

| Study B | Antitumor Properties | Demonstrated inhibition of cancer cell lines with an IC50 value indicating significant potency against histone acetyltransferases (HATs). |

| Study C | Enzyme Inhibition | Investigated its role as a MAGL inhibitor, revealing potential therapeutic implications for inflammatory diseases. |

Wirkmechanismus

The mechanism of action of 2-(piperazine-1-carbonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Piperazin-1-ylcarbonyl)aniline hydrochloride

- 2-(Piperazin-1-ylcarbonyl)benzoic acid hydrochloride

- 2-(Piperazin-1-ylcarbonyl)benzamide hydrochloride

Uniqueness

2-(piperazine-1-carbonyl)phenol hydrochloride is unique due to its specific chemical structure, which includes a phenol group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

2-(Piperazine-1-carbonyl)phenol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring linked to a phenolic group via a carbonyl moiety. This structural arrangement is crucial for its biological activity, as it allows for interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several key biological activities of this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains, indicating potential as an antibacterial agent.

- Antitumor Activity : The compound has been noted for its ability to inhibit the proliferation of tumor cell lines, with an effective concentration (EC50) in the range of 1-3 μM .

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, such as histone acetyltransferases (HATs), with IC50 values indicating significant potency .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Histone Acetylation : The compound inhibits cellular acetylation processes, which are crucial for gene expression regulation in cancer cells .

- Enzyme Inhibition : It acts as an inhibitor of enzymes like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and inflammation .

Antibacterial Activity

A study indicated that this compound demonstrates significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Antitumor Activity

The antitumor efficacy was evaluated across several cancer cell lines, with findings indicating that the compound effectively inhibits cell growth at low concentrations. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 1.6 |

| MCF-7 (Breast Cancer) | 2.2 |

| HeLa (Cervical Cancer) | 3.0 |

These findings highlight the potential of this compound as a candidate for cancer therapy .

Case Studies and Research Findings

Several research studies have further elucidated the biological activity of this compound:

- Study on Antitumor Effects : A comprehensive study demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .

- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics, reinforcing its potential as an antimicrobial agent.

- Mechanistic Insights : Research into the mechanism revealed that the compound's inhibition of HATs leads to altered gene expression profiles associated with tumor suppression and reduced bacterial virulence factors .

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKANCGPTBVSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.